6-Chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid
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Overview
Description
6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Nucleophilic Substitution:
Sulfonation: The addition of the sulfamoyl group using sulfonation reactions.
Oxidation: The formation of the dioxo groups through oxidation reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds.
Scientific Research Applications
6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 involves its interaction with molecular targets and pathways within biological systems. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 include:
- 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- 6-chloro-3,4-dihydro-3-(2-norbornen-5-yl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- 6-chloro-3-(dichloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Uniqueness
The uniqueness of 6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64932-76-9 |
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Molecular Formula |
C10H12ClN3O6S2 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O6S2/c1-2-14-9(10(15)16)13-6-3-5(11)7(21(12,17)18)4-8(6)22(14,19)20/h3-4,9,13H,2H2,1H3,(H,15,16)(H2,12,17,18) |
InChI Key |
TVPQERYORAWVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)C(=O)O |
Origin of Product |
United States |
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